molecular formula C16H22N2O B8111173 1-(3-Methylbenzyl)-1,8-diazaspiro[4.5]decan-2-one

1-(3-Methylbenzyl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8111173
M. Wt: 258.36 g/mol
InChI Key: JRBJATSYAMMAQD-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound featuring a bicyclic core of 1,8-diazaspiro[4.5]decan-2-one, substituted at the 1-position with a 3-methylbenzyl group. This scaffold is notable for its conformational rigidity, which enhances binding specificity and metabolic stability in therapeutic applications.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13-3-2-4-14(11-13)12-18-15(19)5-6-16(18)7-9-17-10-8-16/h2-4,11,17H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBJATSYAMMAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)CCC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbenzyl)-1,8-diazaspiro[4.5]decan-2-one typically involves the reaction of 3-methylbenzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(3-Methylbenzyl)-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit the mitochondrial permeability transition pore, which plays a role in cell death and survival pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The 1,8-diazaspiro[4.5]decan-2-one core is a common motif in medicinal chemistry. Key structural modifications among analogs include:

Table 1: Substituent Variations at the 1-Position
Compound Name Substituent at 1-Position Key Applications/Findings References
1-(3-Methylbenzyl)-1,8-diazaspiro[4.5]decan-2-one 3-Methylbenzyl Likely optimized for target binding (inferred from analogs)
8-L-Cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753) L-Cystinyl (disulfide bridge) Orally bioavailable L-cystine crystallization inhibitor; superior in vivo efficacy in cystinuria models
1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one Cyclopropylmethyl Research chemical; high purity (>98%), requires -80°C storage for stability
BP 3033 (Biopharmacule) 3-Fluorophenyl Saturated analog (decan-2-one); structural exploration for solubility/metabolism
1-Methyl-8-(piperidinyl)-1,8-diazaspiro[4.5]decan-2-one Piperidinyl-methyl ALK/EGFR kinase inhibitor for NSCLC treatment

Functional and Pharmacological Differences

  • LH1753 (8-L-Cystinyl Bis-Analog): Replaces N-methylpiperazine with the spiro bicyclic diamine, enhancing L-cystine crystallization inhibition by 2-fold in vitro compared to earlier analogs . Demonstrated 80% reduction in kidney stone formation in Slc3a1-knockout mice, attributed to improved target engagement and oral bioavailability .
  • 1-(Cyclopropylmethyl) Analog: Smaller, rigid cyclopropyl group may reduce metabolic degradation but limits solubility (requires DMSO for dissolution) . No direct therapeutic data, but used as a reference standard in research .
  • BP 3034 (2,4-dione) adds a second ketone, increasing polarity but possibly reducing membrane permeability .
  • ALK/EGFR Inhibitor (Compound in ): Incorporates a bulky piperidinyl-phenyl substituent for kinase active-site binding. Shows nanomolar potency against ALK and EGFR, with efficacy in brain metastases due to enhanced blood-brain barrier penetration .
Table 2: Key Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Solubility Profile Stability Considerations
1-(3-Methylbenzyl) Analog ~280 g/mol ~2.5 Moderate in DMSO/ethanol Stable at RT (inferred)
LH1753 452 g/mol ~1.8 High aqueous solubility (oral use) Stable in gastric conditions
1-(Cyclopropylmethyl) Analog 208.3 g/mol ~1.2 Poor in water; requires DMSO Degrades at -20°C beyond 1 month
BP 3033 ~250 g/mol ~2.8 Low in water; soluble in acetone Data not available
  • Synthetic Intermediates :
    • tert-Butyl and benzyl esters (e.g., 8-(1,1-dimethylethyl) 1-(phenylmethyl) derivatives) are used as protecting groups during synthesis .
    • These intermediates lack biological activity but enable precise functionalization of the spiro core .

Therapeutic and Research Implications

  • Cystinuria Treatment : LH1753’s success underscores the importance of the spiro core in improving pharmacokinetics over linear diamines .
  • Oncology : Bulky substituents (e.g., in ALK inhibitors) demonstrate the scaffold’s versatility in accommodating diverse pharmacophores for kinase inhibition .
  • Structural Insights : Fluorine substitution (BP series) and cyclopropyl groups highlight strategies to balance lipophilicity and metabolic stability .

Biological Activity

1-(3-Methylbenzyl)-1,8-diazaspiro[4.5]decan-2-one, with the molecular formula C16H22N2O, is a spirocyclic compound characterized by its unique structural features and potential biological activities. This compound is of interest due to its interactions with various biochemical pathways, particularly those involving the Janus kinase (JAK) family of proteins.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes a diazaspirodecane core with a methylbenzyl substituent. Its molecular weight is approximately 258.36 g/mol, and it exhibits a white solid form at room temperature.

Property Value
Molecular FormulaC16H22N2O
Molecular Weight258.36 g/mol
CAS Number1422135-57-6

1-(3-Methylbenzyl)-1,8-diazaspiro[4.5]decan-2-one acts primarily as a selective dual inhibitor of TYK2 and JAK1, which are critical components in various signaling pathways involved in immune response and inflammation. The inhibition of these kinases leads to altered gene expression related to Th1, Th2, and Th17 cell differentiation, impacting immune system functionality.

Biochemical Pathways Affected

  • TYK2/JAK1 Pathway : This pathway is crucial for the signaling of several cytokines involved in immune responses.
  • Gene Expression Modulation : Changes in the expression levels of cytokines and other immune-related genes have been observed following treatment with this compound.

Biological Activity

Research indicates that 1-(3-Methylbenzyl)-1,8-diazaspiro[4.5]decan-2-one exhibits significant biological activities:

Case Studies and Research Findings

While direct case studies specifically on 1-(3-Methylbenzyl)-1,8-diazaspiro[4.5]decan-2-one are sparse, related compounds in the diazaspiro series have shown promising results:

  • Antitumor Studies : A related study on diazaspiro compounds indicated that modifications in the structure could lead to enhanced antitumor properties. For instance, derivatives of similar spirocyclic compounds have demonstrated efficacy against various cancer cell lines .
  • Inflammation Models : In models assessing inflammation, compounds with similar mechanisms have shown reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha when administered in vivo .

Synthesis Methods

The synthesis of 1-(3-Methylbenzyl)-1,8-diazaspiro[4.5]decan-2-one typically involves:

  • Starting Materials : The reaction often begins with appropriate amines and cyclic ketones.
  • Synthetic Route : One common method includes cyclization reactions under controlled conditions to yield the desired spirocyclic structure.

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